An In-depth Technical Guide to (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic Acid
An In-depth Technical Guide to (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid, also known as Boc-3-bromophenylglycine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a bromine-substituted phenyl ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and purification, an analysis of its spectral data for characterization, and a discussion of its applications in drug discovery and development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Nomenclature and Chemical Structure
-
Systematic IUPAC Name: (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
-
Common Synonyms: Boc-3-bromophenylglycine, Boc-amino-(3-bromophenyl)acetic acid, Boc-2-amino-2-(3-bromophenyl)acetic acid
-
CAS Number: 446305-66-4
-
Molecular Formula: C₁₃H₁₆BrNO₄
-
Molecular Weight: 330.17 g/mol
The structure of (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is characterized by a central alpha-carbon bonded to a hydrogen atom, a carboxylic acid group, a 3-bromophenyl group, and a Boc-protected amino group. The presence of the bromine atom on the phenyl ring provides a site for further functionalization through various cross-coupling reactions, enhancing its utility as a synthetic intermediate. The Boc group serves as a crucial protecting group for the amine, preventing unwanted side reactions during peptide synthesis and other transformations, and can be readily removed under acidic conditions.[1][2]
Caption: Strecker synthesis of the precursor amino acid.
Experimental Protocol: Strecker Synthesis of amino-(3-bromophenyl)acetic acid
Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Add ammonium chloride (1.5 equivalents) followed by an aqueous solution of sodium cyanide (1.2 equivalents) dropwise at 0 °C.
-
Cyanation: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add a strong acid, such as 6 M hydrochloric acid, and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid. The crude amino acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Boc Protection of amino-(3-bromophenyl)acetic acid
The protection of the amino group is achieved by reacting the precursor amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. [2][]This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Boc protection of the precursor amino acid.
Experimental Protocol: Boc Protection
Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Suspend amino-(3-bromophenyl)acetic acid (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add a suitable base, such as triethylamine (TEA) (2.5 equivalents) or sodium bicarbonate (2 equivalents), and stir until the amino acid dissolves.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted Boc anhydride and by-products. Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1 M HCl or citric acid) at 0 °C. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid.
Spectral Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group (typically in the range of 7.2-7.6 ppm), a singlet for the methine proton (α-proton), a singlet for the nine equivalent protons of the tert-butyl group (around 1.4 ppm), a broad singlet for the N-H proton of the carbamate, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the aromatic ring (including the carbon attached to the bromine), the quaternary carbon and methyl carbons of the tert-butyl group, and the α-carbon.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and C-H stretches of the aromatic and aliphatic groups. A representative FTIR spectrum of a Boc-protected amino acid would show these key features. [4]* Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ and characteristic isotopic patterns due to the presence of the bromine atom.
Reactivity and Synthetic Applications
(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: the carboxylic acid, the Boc-protected amine, and the aryl bromide.
-
Peptide Synthesis: The carboxylic acid and the deprotected amine are the reactive sites for peptide bond formation. The Boc group's stability under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), makes it a cornerstone in Boc-based solid-phase and solution-phase peptide synthesis. [1][]This compound allows for the incorporation of a 3-bromophenylglycine moiety into peptide chains, which can be used to probe structure-activity relationships or to introduce a site for further modification.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at this position, enabling the synthesis of a wide array of derivatives with potentially novel biological activities.
-
Drug Discovery: As an unnatural amino acid, it is used in the synthesis of peptidomimetics and small molecule inhibitors targeting enzymes and receptors. The 3-bromophenyl group can engage in specific interactions within a binding pocket or serve as a precursor for more complex functionalities. While direct use in the synthesis of major drugs like Apixaban or Rivaroxaban is not prominently documented, its structural motifs are relevant to the development of factor Xa inhibitors and other therapeutic agents. [5][6][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for handling Boc-protected amino acids and information on the reagents used in its synthesis should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [8][9]* Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration is recommended. [10]* Synthesis Hazards: The synthesis involves hazardous reagents. Di-tert-butyl dicarbonate (Boc anhydride) is flammable, toxic upon inhalation, and can cause skin and eye irritation. [11]The Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanides. These reactions must be carried out with extreme caution by trained personnel in a controlled laboratory environment.
Conclusion
(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is a synthetically versatile building block with significant potential in the fields of peptide chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.
References
- Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291–316.
- Bergs, H.
- Ware, E. Chem. Rev.1950, 46 (3), 403–470.
-
PrepChem. (2023). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromophenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
LookChem. (n.d.). 3-Bromophenylacetic acid. Retrieved from [Link]
-
Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 29). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
PrepChem. (2023). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-((tert-butoxycarbonyl)amino)acetic acid. Retrieved from [Link]
-
Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11. [Link]
-
Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853-1864. [Link]
- Thermo Fisher Scientific. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
-
Zhang, H., et al. (2018). Improvement of Synthesis Process of Rivaroxaban. Chinese Pharmaceutical Journal, 53(16), 1361-1364. [Link]
-
Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed. [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID. Retrieved from [Link]
- PubChemLite. (n.d.). 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid. Retrieved from a general search on the compound name.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Synthesis Process of Rivaroxaban [btyxyxb.btmc.edu.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
